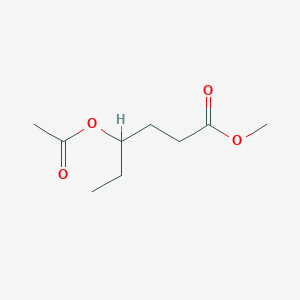
2,2-Dimethoxy-6-methyl-1,3,6,2-dioxazasilocane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethoxy-6-methyl-1,3,6,2-dioxazasilocane is a unique organosilicon compound characterized by its distinct structural features
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethoxy-6-methyl-1,3,6,2-dioxazasilocane typically involves the reaction of appropriate silicon-containing precursors with methanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
2,2-Dimethoxy-6-methyl-1,3,6,2-dioxazasilocane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler silicon-containing compounds.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield silicon oxides, while substitution reactions can produce a variety of functionalized silicon compounds.
科学的研究の応用
2,2-Dimethoxy-6-methyl-1,3,6,2-dioxazasilocane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: Its unique structure makes it a candidate for studying silicon-based biochemistry.
Industry: Used in the production of advanced materials, including silicon-based polymers and coatings.
作用機序
The mechanism by which 2,2-Dimethoxy-6-methyl-1,3,6,2-dioxazasilocane exerts its effects involves its interaction with various molecular targets. The methoxy groups and silicon atom play crucial roles in its reactivity, allowing it to participate in a variety of chemical reactions. The pathways involved include nucleophilic substitution and coordination with metal ions.
類似化合物との比較
Similar Compounds
2,4-Dimethoxy-6-methylbenzonitrile: Similar in structure but contains a nitrile group instead of a silicon atom.
6,7-Dimethoxy-2,2-dimethyl-4-chromanone: Contains a chromanone ring structure with methoxy groups.
Uniqueness
2,2-Dimethoxy-6-methyl-1,3,6,2-dioxazasilocane is unique due to the presence of the silicon atom within its ring structure, which imparts distinct chemical properties compared to other similar organic compounds. This uniqueness makes it valuable for specialized applications in various scientific fields.
特性
CAS番号 |
116538-37-5 |
|---|---|
分子式 |
C7H17NO4Si |
分子量 |
207.30 g/mol |
IUPAC名 |
2,2-dimethoxy-6-methyl-1,3,6,2-dioxazasilocane |
InChI |
InChI=1S/C7H17NO4Si/c1-8-4-6-11-13(9-2,10-3)12-7-5-8/h4-7H2,1-3H3 |
InChIキー |
ZFFZOIKKTRTOLR-UHFFFAOYSA-N |
正規SMILES |
CN1CCO[Si](OCC1)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4,6,9,12,14,19,21-Octaazabicyclo[7.7.7]tricosane-5,13,20-trione](/img/structure/B14302797.png)

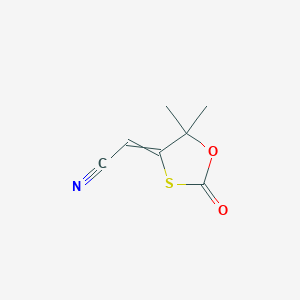
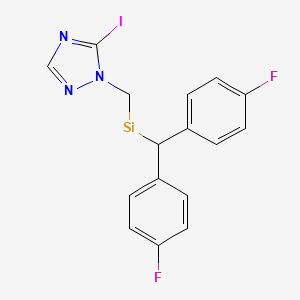
![Propanedioic acid, [(2-fluorophenyl)methyl]-, dimethyl ester](/img/structure/B14302823.png)
![5-[Methyl(octadecyl)amino]-2-nitrobenzoic acid](/img/structure/B14302831.png)
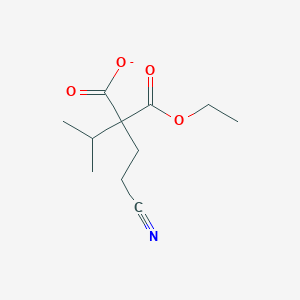
![1H-Naphtho[2,1-b]pyran-3-ol, 2,3-dihydro-](/img/structure/B14302840.png)
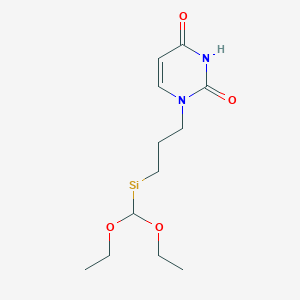

![1,2,3-Triazine, 4,5,6-tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14302857.png)
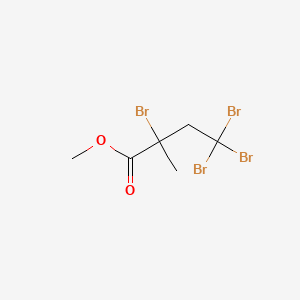
![2,2,5,5-Tetramethyl-1-[(2,2,5,5-tetramethylhexyl)peroxy]hexane](/img/structure/B14302867.png)
